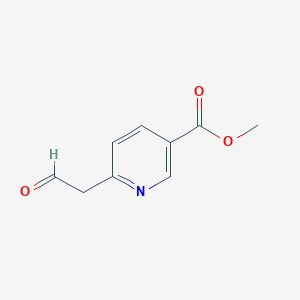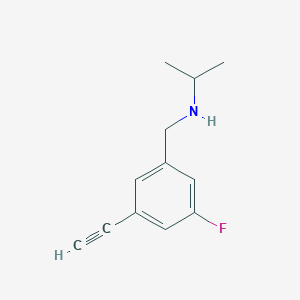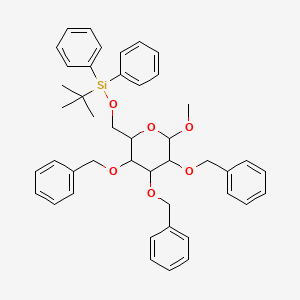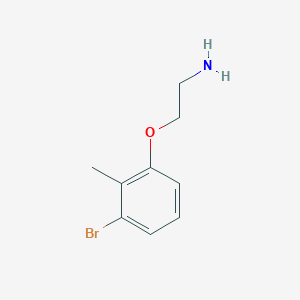
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a thiophene ring, and a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the construction of the pyrimidine core. The hydrazinylidene group is then introduced through a hydrazination reaction.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Pyrimidine Core Construction: The pyrimidine core is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological macromolecules, while the thiophene and pyrimidine rings may interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-phenyl-5H-pyrimidine-5-carbonitrile: Similar structure but with a phenyl group instead of a thiophene ring.
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiophene ring and a pyrimidine core, along with the hydrazinylidene and carbonitrile groups, makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C10H9N5OS |
|---|---|
分子量 |
247.28 g/mol |
IUPAC 名称 |
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-9(16)6(5-11)8(13-10(15)14-12)7-3-2-4-17-7/h2-4,6H,12H2,1H3/b14-10+ |
InChI 键 |
IACDJKVVZDUFOG-GXDHUFHOSA-N |
手性 SMILES |
CN\1C(=O)C(C(=N/C1=N\N)C2=CC=CS2)C#N |
规范 SMILES |
CN1C(=O)C(C(=NC1=NN)C2=CC=CS2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)

